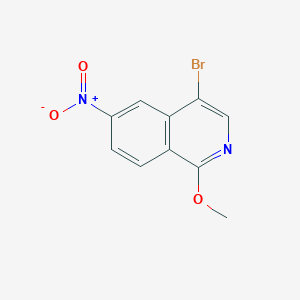

4-Bromo-1-methoxy-6-nitroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

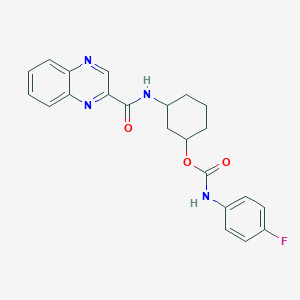

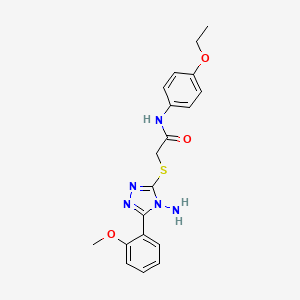

4-Bromo-1-methoxy-6-nitroisoquinoline is a chemical compound with the CAS Number: 2377030-80-1 . It has a molecular weight of 283.08 . The IUPAC name for this compound is this compound . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrN2O3/c1-16-10-7-3-2-6 (13 (14)15)4-8 (7)9 (11)5-12-10/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The compound undergoes bromination, protection of the lactam, Stille, Suzuki and Buchwald–Hartwig couplings, and lithiation .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 283.08 .Scientific Research Applications

Synthesis of Quinoline Derivatives

4-Bromo-1-methoxy-6-nitroisoquinoline plays a role in the synthesis of various quinoline derivatives. For example, 2,2,3-Tribromopropanal is used for transforming 4-methoxyanilines into 3-bromo-6-methoxyquinolines, which are then converted into 3-bromoquinolin-6-ols (Lamberth et al., 2014). Similarly, the synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems involves the use of 5-nitroquinoline, which undergoes substitution at C-6 with bromoform anion, leading to quinoline-6-methanol derivatives (Couch et al., 2008).

Inhibitors and Anticancer Agents

Compounds related to this compound, such as nitrated indenoisoquinolines, are investigated as topoisomerase I inhibitors with potential cytotoxicity towards cancer cells. These inhibitors are modified to understand their contribution to cytotoxicity and Top1 inhibition (Morrell et al., 2007). Additionally, various quinoline derivatives are studied for their biological activity against different cancer cell lines, highlighting the potential of bromo- and nitroquinoline derivatives as anticancer agents (Köprülü et al., 2018).

Photolabile Protecting Groups

Brominated hydroxyquinoline, closely related to this compound, serves as a photolabile protecting group for carboxylic acids. Its properties, such as higher single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, make it useful in biological applications (Fedoryak & Dore, 2002).

Synthesis of Aminoquinones

The synthesis of aminoquinones structurally related to marine isoquinolinequinones, involves the substitution of 4-methoxycarbonyl-3-methylisoquinolinequinone with amino-, alkylamino, and halogen groups, showing moderate to high potency against human tumor cell lines (Delgado et al., 2012).

Safety and Hazards

properties

IUPAC Name |

4-bromo-1-methoxy-6-nitroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c1-16-10-7-3-2-6(13(14)15)4-8(7)9(11)5-12-10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBFYENGBYRPMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=C1C=CC(=C2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2961731.png)

![1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2961734.png)

![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2961735.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2961737.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2961738.png)

![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)

![2-(2,4-dichlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2961750.png)

![2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2961752.png)